"5-(2-Methoxyethoxy)pyridine-3-carboxylic acid" properties
"5-(2-Methoxyethoxy)pyridine-3-carboxylic acid" properties
An In-depth Technical Guide to 5-(2-Methoxyethoxy)pyridine-3-carboxylic Acid: Properties, Synthesis, and Applications
Foreword: Navigating the Landscape of a Niche Molecule
As a senior application scientist, it is often the case that we encounter molecules that, while not extensively documented in mainstream literature, hold significant potential based on their structural motifs. 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid is one such compound. It belongs to the esteemed class of pyridine-3-carboxylic acids (nicotinic acid derivatives), a scaffold that is a cornerstone of modern medicinal chemistry.[1][2][3] This guide is structured to provide a comprehensive technical overview for researchers and drug development professionals by leveraging established chemical principles and drawing expert-driven insights from closely related, well-documented analogues. While direct experimental data for this specific molecule is scarce, the following sections will construct a robust and scientifically-grounded profile, empowering researchers to harness its potential.
Physicochemical and Structural Profile
The introduction of a flexible, polar methoxyethoxy group onto the rigid pyridine-3-carboxylic acid core is a deliberate design choice in medicinal chemistry. This modification is intended to modulate key pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability, while also providing additional hydrogen bond acceptors to fine-tune target engagement.
Below is a table of predicted and inferred physicochemical properties. These values are calculated or derived from close structural analogues, primarily 5-Bromo-6-(2-methoxyethoxy)pyridine-3-carboxylic acid and 2-(2-methoxyethoxy)pyridine-3-carboxylic acid , to provide a reliable estimation for the target compound.[4]
| Property | Predicted Value / Characteristic | Source / Rationale |
| IUPAC Name | 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid | Standard nomenclature |
| Synonyms | 5-(2-Methoxyethoxy)nicotinic acid | Nicotinic acid is the common name for pyridine-3-carboxylic acid.[1] |
| Molecular Formula | C₉H₁₁NO₄ | Derived from structure |
| Molecular Weight | 197.19 g/mol | Calculated from formula |
| Appearance | Predicted to be a white to off-white powder or crystalline solid. | Based on the physical form of numerous nicotinic acid derivatives.[1][5] |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and methanol. | The carboxylic acid and ether groups increase polarity, but the pyridine ring remains hydrophobic. This is a common characteristic of this class.[5] |
| XLogP3 (Predicted) | ~1.0 - 1.5 | Extrapolated from the value of 1.2 for the bromo-analogue, suggesting moderate lipophilicity suitable for drug candidates.[4] |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Calculated from structure.[4] |
| Hydrogen Bond Acceptors | 5 (N in pyridine, two O in carboxyl, two O in ether) | Calculated from structure.[4] |
| Rotatable Bonds | 5 | The methoxyethoxy chain introduces conformational flexibility.[4] |
A Strategic Approach to Synthesis
The synthesis of substituted nicotinic acids can be approached either by building the pyridine ring from acyclic precursors (de novo synthesis) or by functionalizing a pre-existing, commercially available pyridine core.[6] For 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid, the latter strategy is more efficient and versatile.
The most logical and field-proven approach involves a nucleophilic aromatic substitution (SNAᵣ) or a metal-catalyzed cross-coupling reaction on a 5-halogenated nicotinic acid ester. The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) during the coupling reaction to prevent side reactions.
Proposed Synthetic Protocol: Palladium-Catalyzed Etherification
This protocol outlines a robust, two-step procedure starting from commercially available 5-bromonicotinic acid. The causality behind this choice is the high reliability and functional group tolerance of Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reactions, which are staples in modern pharmaceutical synthesis.
Step 1: Esterification of 5-Bromonicotinic Acid
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Rationale: Protection of the carboxylic acid is critical to prevent its acidic proton from interfering with the subsequent base-sensitive coupling reaction. Fischer esterification is a classic and cost-effective method.
-
Procedure:
-
Suspend 5-bromonicotinic acid (1.0 equiv.) in methanol (approx. 10 volumes).
-
Add concentrated sulfuric acid (0.1-0.2 equiv.) dropwise while cooling in an ice bath.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 5-bromonicotinate.
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Step 2: Buchwald-Hartwig C-O Coupling
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Rationale: This reaction forms the key C-O bond. A palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the coupling of the aryl bromide with 2-methoxyethanol. A non-nucleophilic base is required to deprotonate the alcohol without promoting side reactions.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 5-bromonicotinate (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., Xantphos or RuPhos, 4-10 mol%).
-
Add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 2-methoxyethanol (1.2-1.5 equiv.) and a dry, aprotic solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purify the crude product (methyl 5-(2-methoxyethoxy)nicotinate) via column chromatography on silica gel.
-
Step 3: Saponification (Ester Hydrolysis)
-
Rationale: The final deprotection step to reveal the target carboxylic acid.
-
Procedure:
-
Dissolve the purified ester from Step 2 in a mixture of THF/methanol and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 equiv.) and stir at room temperature until the hydrolysis is complete (monitor by TLC/LC-MS).
-
Concentrate the mixture to remove organic solvents.
-
Acidify the remaining aqueous solution to a pH of ~4-5 with 1M HCl.
-
The product, 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid, should precipitate. If not, extract with ethyl acetate.
-
Collect the solid by filtration or purify the extracted material to obtain the final product.
-
Caption: Proposed synthesis workflow for the target molecule.
Potential Applications in Drug Discovery and Research
The pyridine carboxylic acid framework is a "privileged scaffold" in pharmacology, appearing in numerous approved drugs.[2] These derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-hyperglycemic, anti-microbial, and anti-cancer effects.[3][7][8]
The title compound, by extension, can be viewed as a valuable building block for several reasons:
-
Modulation of Physicochemical Properties: The methoxyethoxy group is often used to enhance aqueous solubility and tune lipophilicity, critical parameters for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Vector for Further Functionalization: The carboxylic acid serves as a versatile chemical handle. It can be readily converted into amides, esters, or other functional groups, allowing for the construction of large, diverse chemical libraries for high-throughput screening.
-
Bioisosteric Replacement: The pyridine ring is a well-known bioisostere of a phenyl ring, but with an added hydrogen bond acceptor (the nitrogen), which can form key interactions with biological targets like enzymes or receptors.
-
Potential as an Enzyme Inhibitor: The carboxylic acid can act as a metal-chelating group, making it a candidate for inhibiting metalloenzymes.[2]
Caption: Role of the scaffold and functional groups in drug design.
Safety and Handling Profile
While a specific Safety Data Sheet (SDS) for 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid is not available, a general hazard profile can be constructed from SDS documents for analogous pyridine carboxylic acids.[9] Researchers should handle this compound with the appropriate precautions for a novel research chemical.
-
Hazard Class: Likely to be classified as an irritant.
-
Potential Health Effects:
-
Eye Contact: May cause serious eye irritation.
-
Skin Contact: May cause skin irritation.
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
-
-
Precautionary Measures (Self-Validating Protocol):
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Conclusion
5-(2-Methoxyethoxy)pyridine-3-carboxylic acid represents a molecule of significant synthetic and medicinal potential. While not a common, off-the-shelf reagent, its structure embodies key features sought after in modern drug discovery: a proven heterocyclic core, a functional group for property modulation, and a versatile handle for further chemical exploration. The synthetic pathways to access it are well-established in the field of medicinal chemistry. For researchers and drug development professionals, this compound should be viewed not as an obscurity, but as an opportunity—a valuable building block for generating novel chemical matter with tailored properties for a wide range of biological targets.
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